molecular formula C50H68N8O24 B12694114 (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide CAS No. 84413-97-8

(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide

Cat. No.: B12694114
CAS No.: 84413-97-8
M. Wt: 1165.1 g/mol
InChI Key: YXSKDUYRPQJTPA-LBPBQVGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, a pyrrolidine moiety, and an ethoxy group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy group and the pyrrolidine moiety. The final step involves the formation of the (E)-but-2-enedioic acid moiety through a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study biochemical pathways and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions. Its unique structure and properties can be optimized to enhance its efficacy and reduce side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
    • 4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide
    • (E)-but-2-enedioic acid;4-ethoxy-2-methylpyrimidine-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry. The presence of the (E)-but-2-enedioic acid moiety, along with the ethoxy and pyrrolidine groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

84413-97-8

Molecular Formula

C50H68N8O24

Molecular Weight

1165.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/2C15H24N4O2.5C4H4O4/c2*1-4-19-8-6-7-12(19)9-17-14(20)13-10-16-11(3)18-15(13)21-5-2;5*5-3(6)1-2-4(7)8/h2*10,12H,4-9H2,1-3H3,(H,17,20);5*1-2H,(H,5,6)(H,7,8)/b;;5*2-1+/t2*12-;;;;;/m11...../s1

InChI Key

YXSKDUYRPQJTPA-LBPBQVGISA-N

Isomeric SMILES

CCN1[C@H](CCC1)CNC(=O)C2=CN=C(N=C2OCC)C.CCN1[C@H](CCC1)CNC(=O)C2=CN=C(N=C2OCC)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C.CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.